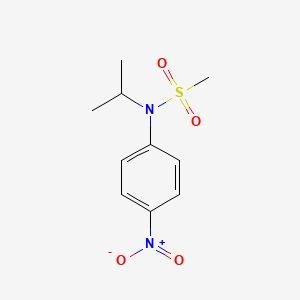

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide

Beschreibung

Historical Context of Sulfonamide Derivatives in Pharmacological Research

The development of sulfonamide-based therapeutics began with the serendipitous discovery of Prontosil, the first synthetic antibacterial agent, in the 1930s. This azo dye derivative demonstrated that structural modification of simple aromatic systems could yield biologically active molecules. Early sulfonamides like sulfanilamide established the critical role of the sulfonamide functional group (-SO₂NH₂) in binding to bacterial dihydropteroate synthase, disrupting folate synthesis. By the mid-20th century, researchers recognized that substituents on the sulfonamide nitrogen and adjacent aromatic rings could dramatically alter pharmacokinetic and pharmacodynamic properties.

A pivotal shift occurred with the introduction of methanesulfonamide derivatives, which replaced the traditional benzene ring with smaller alkyl groups to reduce toxicity and improve metabolic stability. For example, N-(4-nitrophenyl)methanesulfonamide (PubChem CID 4689022) demonstrated enhanced solubility compared to its benzyl counterparts while retaining hydrogen-bonding capacity. This innovation laid the groundwork for branched alkyl substitutions, as seen in N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide, which introduced steric hindrance to modulate receptor interactions.

Table 1: Structural Evolution of Key Sulfonamide Derivatives

Structure

3D Structure

Eigenschaften

IUPAC Name |

N-(4-nitrophenyl)-N-propan-2-ylmethanesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14N2O4S/c1-8(2)11(17(3,15)16)9-4-6-10(7-5-9)12(13)14/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DCFLGKZLWJYWAQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C1=CC=C(C=C1)[N+](=O)[O-])S(=O)(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H14N2O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide typically involves the reaction of 4-nitroaniline with isopropylamine and methanesulfonyl chloride . The reaction is carried out under controlled conditions to ensure high yield and purity. The general reaction scheme is as follows:

Step 1: 4-nitroaniline is dissolved in a suitable solvent, such as dichloromethane.

Step 2: Isopropylamine is added to the solution, followed by the slow addition of methanesulfonyl chloride.

Step 3: The reaction mixture is stirred at a low temperature (0-5°C) for several hours.

Step 4: The product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

In an industrial setting, the production of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide follows a similar synthetic route but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon).

Common Reagents and Conditions

Reduction: Hydrogen gas, palladium on carbon, ethanol as a solvent.

Substitution: Nucleophiles such as amines or thiols, solvents like dichloromethane or acetonitrile.

Major Products Formed

Reduction: N-Isopropyl-N-(4-aminophenyl)methanesulfonamide.

Substitution: Various substituted sulfonamides depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes and proteins.

Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: Utilized in the production of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide involves its interaction with molecular targets such as enzymes and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby affecting the enzyme’s function. The nitro group can also undergo reduction to form reactive intermediates that interact with cellular components .

Vergleich Mit ähnlichen Verbindungen

Structural and Electronic Features

The following table summarizes key structural differences and similarities between N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide and related sulfonamides:

Key Observations :

- Substituent Effects : The position and nature of substituents (e.g., nitro, chloro, fluoro) significantly alter electronic properties. For example, the para-nitro group in the target compound enhances electrophilicity compared to meta-nitro derivatives like N-{4-fluoro-3-nitrophenyl}methanesulfonamide .

- Steric Considerations : Bulky groups (e.g., isopropyl in the target compound vs. methyl in N-(4-chloro-2-nitrophenyl)-N-(methylsulfonyl)acetamide) influence conformational flexibility and binding interactions .

- Biological Relevance : The presence of heterocycles (e.g., oxazole in ) can improve metabolic stability and target affinity.

Biologische Aktivität

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide is a sulfonamide compound that has garnered interest for its potential biological activities, particularly in medicinal chemistry. This article will explore its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide features a sulfonamide functional group with an isopropyl moiety and a para-nitrophenyl group. Its molecular formula is , and it has a molecular weight of 258.29 g/mol. The presence of the nitro group at the para position is crucial for its reactivity and biological interactions.

The biological activity of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide is primarily attributed to its ability to interact with various enzymes and proteins. The compound can inhibit enzyme activity by binding to active or allosteric sites, thus altering the enzyme's function. The nitro group can be reduced to form reactive intermediates, which may further engage with cellular components, enhancing its pharmacological profile .

Antimicrobial Properties

Research indicates that sulfonamides, including N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide, exhibit significant antimicrobial activity. They are known to inhibit bacterial folic acid synthesis, which is critical for bacterial growth. Studies have shown that modifications in the sulfonamide structure can lead to variations in their efficacy against different bacterial strains.

Anticancer Activity

Recent investigations have explored the anticancer potential of this compound. In vitro studies demonstrated that N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide could inhibit the proliferation of various cancer cell lines. For instance, it showed promising results against human colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cell lines .

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide against several pathogenic bacteria. The compound displayed notable inhibition against Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent.

- In Vitro Anticancer Studies : In a series of assays, the compound was tested against multiple cancer cell lines. Results indicated a dose-dependent decrease in cell viability, suggesting that it may serve as a lead compound for developing new anticancer therapies .

Comparison with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| N-Isopropyl-N-(3-nitrophenyl)methanesulfonamide | Sulfonamide | Antibacterial, anticancer |

| N-Isopropyl-N-(2-nitrophenyl)methanesulfonamide | Sulfonamide | Antimicrobial potential |

| N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide | Sulfonamide | Antimicrobial, anticancer |

The comparison illustrates that while all these compounds share a common sulfonamide structure, their biological activities can vary significantly based on the position of the nitro group.

Q & A

Q. Basic

- Monitor reactions in real-time using TLC (silica gel, UV detection) with eluents like hexane:ethyl acetate (3:1).

- Isolate intermediates via flash chromatography (Biotage Isolera) and characterize using LC-MS (ESI+ mode). For example, intermediates in N-(aryl)methanesulfonamide syntheses were identified via F NMR and HRMS .

How can researchers address low yields in the alkylation step of sulfonamide synthesis?

Advanced

Low yields often stem from steric hindrance or poor nucleophilicity. Mitigation strategies include:

- Employing phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance alkylation efficiency.

- Switching to microwave-assisted synthesis (100–120°C, 30 min) to accelerate kinetics, as demonstrated in pyrimidinylmethanol derivatives .

What are the key considerations for designing stability studies of N-Isopropyl-N-(4-nitrophenyl)methanesulfonamide under varying pH conditions?

Q. Advanced

- Conduct accelerated stability testing (40°C/75% RH for 6 months) with HPLC monitoring.

- Assess degradation products via LC-QTOF-MS. For example, sulfonamides with nitro groups may undergo reduction to amines under acidic conditions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.